molecular formula C12H11ClN2 B11728826 N-benzyl-3-chloropyridin-4-amine

N-benzyl-3-chloropyridin-4-amine

Cat. No.: B11728826
M. Wt: 218.68 g/mol
InChI Key: IOLZPDKLYGBZEG-UHFFFAOYSA-N
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Description

N-benzyl-3-chloropyridin-4-amine is a chemical compound of interest in scientific research and development. Its molecular structure, which features a chloropyridine ring system, suggests potential utility as a versatile building block or intermediate in organic synthesis and medicinal chemistry. The specific physicochemical properties, mechanism of action, and primary research applications for this compound are areas for further investigation by qualified researchers. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research and is not intended for any human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

N-benzyl-3-chloropyridin-4-amine

InChI

InChI=1S/C12H11ClN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)

InChI Key

IOLZPDKLYGBZEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for N Benzyl 3 Chloropyridin 4 Amine

Direct N-Benzylation Strategies

Direct N-benzylation methods offer a more convergent approach to N-benzyl-3-chloropyridin-4-amine, typically involving the reaction of a 3-chloropyridin-4-amine precursor with a benzylating agent.

Amination of Halogenated Pyridines with Benzylamine (B48309)

One of the most straightforward strategies for forging the N-benzyl bond is the nucleophilic substitution of a halogen atom on the pyridine (B92270) ring with benzylamine. This approach, however, is more commonly documented for the synthesis of related aminopyridines rather than specifically for this compound. For instance, the synthesis of 4-amino-3-pyridinesulfonamide (B1278703) often involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with ammonia (B1221849) or other amines. This principle can be extended to the synthesis of N-substituted aminopyridines. The reactivity of the halogenated pyridine is a key factor, with halogens at the 2- and 4-positions being more susceptible to nucleophilic attack.

The direct reaction of 3,4-dichloropyridine (B130718) with benzylamine would be a conceivable route. However, the relative reactivity of the two chlorine atoms would need to be controlled to achieve selective substitution at the 4-position. The chlorine at the 4-position is generally more reactive towards nucleophilic aromatic substitution than the one at the 3-position.

Reductive Amination Protocols for this compound Synthesis

Reductive amination provides a powerful and versatile method for the synthesis of amines. organic-chemistry.orgcengage.com.au This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. cengage.com.auarkat-usa.org

In the context of this compound synthesis, this would involve the reaction of 3-chloropyridin-4-amine with benzaldehyde (B42025) in the presence of a suitable reducing agent. A study on the synthesis of N-substituted-3-amino-4-halopyridines demonstrated a successful reductive amination protocol. nih.gov In this work, N-(benzyl)-3-amino-4-chloropyridine was synthesized from 3-amino-4-chloropyridine (B21944) and benzaldehyde using sodium borohydride (B1222165) as the reducing agent. nih.gov The reaction yielded the desired product in good yield, highlighting the efficacy of this method. nih.gov

Various reducing agents can be employed for reductive amination, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. organic-chemistry.orgarkat-usa.org The choice of solvent and the presence of an acid catalyst can also influence the reaction efficiency. arkat-usa.org

ReactantsReducing AgentProductYieldReference
3-Amino-4-chloropyridine, BenzaldehydeSodium BorohydrideN-(Benzyl)-3-amino-4-chloropyridine79% nih.gov

Table 1: Example of Reductive Amination for this compound Synthesis.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, offer efficient and environmentally benign routes for C-N bond formation. The "borrowing hydrogen" or "hydrogen autotransfer" strategy has emerged as a powerful tool for the N-alkylation of amines using alcohols as alkylating agents. researchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by condensation with the amine to form an imine, and subsequent reduction of the imine by the catalyst using the hydrogen atoms "borrowed" from the alcohol.

Palladium-catalyzed N-benzylation of aminopyridines with benzyl (B1604629) alcohol has been reported. nih.gov While not specifically detailing the synthesis of this compound, this methodology could be applicable. For instance, the reaction of 3-aminopyridine (B143674) with benzyl alcohol in the presence of a palladium catalyst has been shown to yield the corresponding N-benzylated product. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. chemrxiv.org

Copper-catalyzed reactions have also been explored for the synthesis of benzyl amines. nih.gov These methods often involve the coupling of amines with benzyl halides or related electrophiles.

Multistep Synthesis from Pyridine Precursors

An alternative to direct benzylation is a multistep approach that involves the sequential introduction of the necessary functional groups onto a pyridine ring.

Introduction of Chloro and Amino Groups on Pyridine Ring

The synthesis of the key intermediate, 3-chloropyridin-4-amine, can be accomplished through various routes starting from simpler pyridine derivatives.

One common strategy involves the chlorination of a suitable pyridine precursor. For example, the direct chlorination of 3-aminopyridine can be challenging due to the potential for over-chlorination and lack of regioselectivity. google.com However, specific methods have been developed to control the chlorination process. google.com

Another approach is to start with a pyridine derivative that already contains one of the required functional groups and then introduce the other. For instance, starting with a 3-substituted pyridine, one could introduce an amino group at the 4-position. This can be achieved through nitration followed by reduction. The nitration of 2-chloropyridine-N-oxide, for example, introduces a nitro group at the 4-position, which can then be reduced to an amino group to yield 4-amino-2-chloropyridine. chemicalbook.com A similar strategy could potentially be adapted for the 3-chloro isomer.

The synthesis of various chloropyridine isomers is well-established. chempanda.com For example, 3-chloropyridine (B48278) can be synthesized from pyrrole (B145914) and dichlorocarbene. chempanda.com

Sequential Functionalization for this compound Formation

Once the 3-chloropyridin-4-amine intermediate is obtained, the final step is the introduction of the benzyl group. This can be achieved using the direct N-benzylation strategies discussed previously, such as reductive amination or reaction with a benzyl halide.

A study describes a three-step procedure to obtain N-substituted 3-amino-4-chloropyridines, which involved protection of the amino group as a carbamate, followed by base-promoted alkylation and subsequent deprotection. nih.gov While this method was reported to give moderate yields, it represents a viable, albeit less direct, pathway. nih.gov The direct reductive amination was found to be a more efficient route in this particular study. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound via nucleophilic substitution hinges on meticulous optimization of reaction parameters. The inherent nucleophilicity of both the exocyclic amino group and the pyridine ring nitrogen necessitates a carefully balanced approach to promote the desired N-alkylation at the 4-amino position while suppressing side reactions, such as quaternization of the pyridine nitrogen.

Solvent Effects and Temperature Control

The choice of solvent is a critical factor that can significantly influence the rate and outcome of the N-benzylation reaction. The solvent's polarity, its ability to solvate reactants and intermediates, and its boiling point all play crucial roles.

Solvent Polarity and Type: The reaction of a heteroaryl chloride with an amine can be categorized as a nucleophilic aromatic substitution (SNAr). While dipolar aprotic solvents are often the first choice for SNAr reactions, a range of other solvents can be effective, particularly for reactive substrates. acsgcipr.org For reactions involving chloropyridines, which are significantly more reactive than chlorobenzene, alternative "green" solvents like water have proven effective, sometimes attributed to an "on-water" effect where the reaction proceeds at the interface of immiscible reactants. nih.gov However, for less reactive chloropyridines, organic solvents may be necessary. nih.gov

In analogous N-alkylation reactions, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are commonly employed. Aprotic polar solvents like DMF and DMSO are effective at solvating the transition state, thereby accelerating the reaction. However, their high boiling points can sometimes necessitate higher temperatures, which may lead to side products. Less polar solvents like toluene (B28343) are occasionally used, but the solubility of inorganic bases can be limited in such media. acsgcipr.org The use of protic solvents can be complex; they can both retard the reaction by solvating the nucleophile and potentially promote it by acting on the counterion. researchgate.net

Temperature Control: Temperature is a key handle for controlling the reaction rate. Generally, higher temperatures increase the reaction rate. However, for the synthesis of this compound, excessive heat can lead to undesirable side reactions. These include the potential for dialkylation or the quaternization of the pyridine ring nitrogen. For many SNAr reactions on heteroaryl chlorides, heating under pressure in a sealed vessel or using flow chemistry can allow for temperatures above the solvent's boiling point, often leading to improved reaction rates and yields. acsgcipr.org For instance, a transition-metal-free direct amination of 2-chloropyridine (B119429) has been effectively performed using a flow reactor. acsgcipr.org The optimal temperature is therefore a compromise between achieving a practical reaction rate and maintaining high selectivity for the desired product.

Table 1: Illustrative Impact of Solvent on N-Alkylation Reactions This table is based on analogous N-alkylation reactions of heterocyclic amines and serves to illustrate general principles applicable to the synthesis of this compound.

SolventTypeTypical Temperature RangeExpected Outcome on N-Alkylation
Water ProticReflux (100°C)Can be highly effective for reactive heteroaryl chlorides, promoting clean reactions. nih.gov
Acetonitrile (MeCN) Dipolar Aprotic70-82°CGood for achieving moderate reaction rates; often used in catalytic systems. chemrxiv.orgresearchgate.net
Dimethylformamide (DMF) Dipolar AproticRoom Temp. to 150°CExcellent solvating properties, often leading to faster reactions, but can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Dipolar AproticRoom Temp. to 189°CStrong solvent, useful for difficult reactions, often used with strong bases like t-BuOK. nih.gov
Tetrahydrofuran (THF) Ethereal66°CLess polar; may result in slower reactions or require stronger bases/catalysts. acsgcipr.org
Toluene Aromatic Hydrocarbon111°CGenerally results in poor conversion due to limited solubility of inorganic bases. acsgcipr.org

Role of Bases and Catalysts in this compound Synthesis

Role of Bases: A base is typically required in the N-alkylation of an aminopyridine to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the acid (e.g., HCl) generated during the reaction. The choice of base is critical and depends on the reactivity of the substrates and the solvent used.

Commonly used bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases like potassium tert-butoxide (t-BuOK). chemrxiv.orgresearchgate.net

Carbonate Bases : K₂CO₃ and Cs₂CO₃ are frequently used due to their moderate basicity and good handling characteristics. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents compared to K₂CO₃. chemrxiv.org In some cases, weaker bases like potassium fluoride (B91410) (KF) in water have been shown to be effective for SNAr reactions on heteroaryl chlorides. nih.gov

Stronger Bases : For less reactive systems or to enhance the nucleophilicity of the amine nitrogen significantly, stronger bases are employed. nih.gov Potassium tert-butoxide (t-BuOK) in a solvent like DMSO is a powerful combination for promoting alkylation. nih.gov Electrogenerated bases, such as the acetonitrile anion, have also been used for the high-yield alkylation of protected 4-aminopyridines under mild conditions. nih.govuniroma1.it

Role of Catalysts: While the reaction can proceed thermally, catalysts are often employed to increase the reaction rate, improve selectivity, and allow for milder reaction conditions.

Lewis Acid Catalysis : Lewis acids can activate the alkylating agent. For instance, zinc bromide (ZnBr₂) has been successfully used to catalyze the benzylation of aminopyridines with benzylic alcohols, offering high yields and minimal byproducts. chemrxiv.org

Transition Metal Catalysis : Palladium- and copper-based catalysts are widely used for C-N bond formation. While often associated with arylating amines, they can also be relevant for alkylations. For example, CuF₂ has been used in the Chan-Lam cross-coupling to arylate N-aminopyridinium salts. chemrxiv.org Nickel catalysts, sometimes in conjunction with photoredox systems, have emerged for forming N-benzylic heterocycles. acs.org A pincer-nickel complex has shown high activity for the N-alkylation of amines with alcohols under solvent-free conditions. acs.org

Organocatalysis : In some systems, the aminopyridine structure itself can be part of a catalyst. Developing synthetic routes to substituted aminopyridines like this compound is relevant for creating new organocatalysts for other transformations. chemrxiv.org

Table 2: Overview of Base and Catalyst Systems for N-Alkylation This table presents various systems used in the N-alkylation of amines and pyridines, providing a framework for selecting conditions for this compound synthesis.

SystemComponentsTypical ConditionsFunction / ApplicationReference
Inorganic Base K₂CO₃ or Cs₂CO₃ in MeCN/DMF70°C - RefluxStandard conditions for SNAr/N-alkylation; Cs₂CO₃ is often more soluble and effective. chemrxiv.orgresearchgate.net
Strong Base t-BuOK in DMSORoom Temp. - ElevatedFor less reactive substrates or to achieve dialkylation. nih.gov
Lewis Acid Catalysis ZnBr₂Elevated Temp.Catalyzes benzylation using benzyl alcohols as the alkylating agent. chemrxiv.org
Copper Catalysis CuI, MnO₂Room Temp.Enables oxidative decarboxylative benzylation of amines using aryl acetic acids. chemrxiv.org
Nickel Catalysis Pincer-Nickel ComplexElevated Temp., Solvent-freeHighly active for N-alkylation of amines using alcohols. acs.org
Aqueous System KF in WaterReflux"Green" conditions for SNAr on reactive heteroaryl chlorides. nih.gov

Mechanistic Investigations of N Benzyl 3 Chloropyridin 4 Amine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Pyridine (B92270) Systems

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halo-heterocyclic compounds. In pyridine systems, the ring nitrogen atom significantly influences the regioselectivity of these reactions. The SNAr mechanism proceeds via a two-step addition-elimination sequence involving a high-energy anionic intermediate known as a Meisenheimer complex.

The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. youtube.com When a nucleophile attacks at these positions, the resulting negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization. pearson.com In contrast, attack at the C-3 (meta) position does not allow for this delocalization, making the intermediate less stable and the reaction kinetically less favorable. quimicaorganica.org

For N-benzyl-3-chloropyridin-4-amine, the leaving group (Cl) is located at the C-3 position, which is generally considered unreactive towards a classical SNAr mechanism. However, the presence of the activating N-benzylamino group at the C-4 position can electronically influence the reactivity of the ring. Even with this activation, direct SNAr at C-3 remains challenging. Reactions involving 3-halopyridines often require harsh conditions or proceed through alternative mechanisms, such as the formation of a pyridyne intermediate if a strong base is used. sci-hub.se Computational studies using quantum mechanics can predict regioselectivity by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and calculating the activation energies for nucleophilic attack at different positions. wuxibiology.com For simple chloropyridines, the activation energy for SNAr is calculated to be significantly higher at C-3 compared to C-2 and C-4. wuxibiology.com

Table 1: Regioselectivity in Pyridine SNAr Reactions

Position of Attack Delocalization to Ring Nitrogen Stability of Meisenheimer Complex General Reactivity
C-2 (ortho) Yes High Favored
C-4 (para) Yes High Favored
C-3 (meta) No Low Disfavored

Electron Transfer Processes in Aminopyridine Chemistry

Electron transfer (ET) processes, particularly single-electron transfer (SET), represent another important mechanistic pathway in the chemistry of aminopyridines and their derivatives. sigmaaldrich.com In these processes, an electron is transferred from a donor to an acceptor molecule, generating radical ions that can undergo subsequent reactions. nih.govchempedia.info The reactivity of this compound could be influenced by such mechanisms, especially under photochemical or electrochemical conditions or in the presence of transition metals.

The formation of a pyridinium (B92312) radical cation can occur through a one-electron oxidation of the aminopyridine moiety. nih.gov This radical cation can then participate in various transformations. For instance, photoredox catalysis often utilizes SET mechanisms to generate N-centered radicals from N-aminopyridinium salts, which can then engage in addition reactions or rearrangements. nih.gov The electrochemical properties of aminopyridines, such as their oxidation and reduction potentials, are key to predicting the feasibility of SET pathways. nih.govacs.org One-electron oxidation can alter the tautomeric preferences and aromaticity of aminopyridines, influencing their subsequent reactivity. nih.gov

In the context of this compound, a SET process could potentially initiate a reaction cascade. For example, an initial electron transfer could lead to the formation of a radical intermediate, which might then undergo intramolecular cyclization or react with other species in the medium. Studies on related systems have proposed that SET can facilitate C-N bond formation and other coupling reactions. sigmaaldrich.comnih.gov

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring a flexible N-benzyl group and a halogenated pyridine ring, allows for the possibility of intramolecular cyclization reactions. Such reactions are valuable for the synthesis of fused heterocyclic ring systems. These cyclizations can be initiated by radical, nucleophilic, or organometallic pathways.

One potential pathway is a radical cyclization. doaj.org Under radical-generating conditions (e.g., using a radical initiator like AIBN), a radical could be formed on the pyridine ring or the benzyl (B1604629) group, which then attacks another part of the molecule. For example, homolytic cleavage of the C-Cl bond could generate a pyridyl radical that subsequently attacks the benzyl ring. More commonly, a radical is generated elsewhere and attacks the aromatic ring. Studies on o-bromophenyl-substituted pyrrolylpyridinium salts have shown that intramolecular radical cyclization using tris(trimethylsilyl)silane (B43935) (TTMSS) is an effective method for creating fused polyheterocycles. beilstein-journals.orgnih.govbeilstein-journals.org

Another possibility is an intramolecular nucleophilic substitution, where the nitrogen of the amino group or a carbanion generated on the benzyl group acts as the internal nucleophile, displacing the chloride. However, given the unfavorable C-3 position of the chlorine for SNAr, this would likely require significant activation, such as through palladium catalysis (e.g., a Buchwald-Hartwig type amination).

Rearrangements are also known in pyridine chemistry. For example, the oxidation of certain N-aminopyridones can lead to a ring expansion and decarbonylation to form a pyridazine, demonstrating the potential for skeletal reorganization under specific conditions. rsc.org

Isotopic Labeling Studies in this compound Related Transformations

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. numberanalytics.comslideshare.net By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), one can gain insights into bond-breaking and bond-forming steps, identify intermediates, and determine whether a specific bond is cleaved in the rate-determining step of a reaction. researchgate.netchemrxiv.org

A key application of isotopic labeling is the measurement of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of a substrate with a light isotope to the rate of the same substrate with a heavy isotope (e.g., kH/kD). libretexts.org A primary KIE greater than 1 is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. youtube.comyoutube.com This is because the bond to the heavier isotope has a lower zero-point vibrational energy and is therefore stronger, leading to a slower reaction rate. youtube.com

For transformations involving this compound, isotopic labeling could be used to investigate several mechanistic questions:

SNAr vs. Elimination-Addition (Aryne): To distinguish between an SNAr and an aryne mechanism, one could label the pyridine ring with ¹³C. The position of the label in the product would reveal if scrambling occurred, which is characteristic of a symmetrical aryne intermediate.

C-H Bond Activation: To determine if a C-H bond on the benzylic carbon is involved in a cyclization or rearrangement, the benzylic protons could be replaced with deuterium. A significant kH/kD value would indicate that C-H bond cleavage is part of the rate-determining step. libretexts.org

Nitrogen Source and Rearrangements: Using ¹⁵N labeling on either the pyridine ring nitrogen or the exocyclic amino nitrogen could unambiguously track the movement of nitrogen atoms in potential rearrangement reactions. chemrxiv.org Recent advances have developed methods for nitrogen isotope exchange in pyridines, facilitating such studies. researchgate.netchemrxiv.org

Table 2: Application of Isotopic Labeling in Mechanistic Studies

Isotope Position of Label Mechanistic Question Investigated Expected Observation
²H (Deuterium) Benzylic position (CH₂) Involvement of C-H bond cleavage in the rate-determining step. Primary KIE (kH/kD > 1) if C-H bond is broken.
¹³C Pyridine ring carbons Distinguishing SNAr from aryne mechanism. Scrambling of label position in product suggests aryne intermediate.
¹⁵N Pyridine ring nitrogen Skeletal rearrangements involving the ring nitrogen. Position of ¹⁵N in the final product skeleton.
¹⁵N Exocyclic amino nitrogen Fate of the exocyclic amino group in cyclizations or rearrangements. Incorporation of ¹⁵N into a new ring or functional group.

Table of Mentioned Compounds

Compound Name
This compound
Pyridine
2-aminopyridine
3-chloropyridine (B48278)
2-chloropyridine (B119429)
4-chloropyridine
3-halopyridine
N-aminopyridinium salt
Pyridazine
Tris(trimethylsilyl)silane
Azobisisobutyronitrile

Advanced Spectroscopic and Crystallographic Characterization of N Benzyl 3 Chloropyridin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the connectivity and chemical environment of each atom in N-benzyl-3-chloropyridin-4-amine can be meticulously mapped.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the pyridine (B92270) ring and the benzyl (B1604629) group. The protons on the pyridine ring are typically observed in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the amino group. The benzyl group gives rise to signals for the methylene (B1212753) protons (N-CH₂-Ph) and the aromatic protons of the phenyl ring. For instance, in related N-benzylated amines, the benzylic CH₂ protons often appear as a singlet around 4.3-4.5 ppm, while the phenyl protons resonate in the range of 7.2-7.4 ppm. rsc.orgrsc.org The protons on the substituted pyridine ring are expected to show distinct splitting patterns, reflecting their coupling with adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: The following table is a predictive representation based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-2~8.1-
Pyridine H-5~6.7~110
Pyridine H-6~8.0~148
Benzyl CH₂~4.5~48
Benzyl Phenyl H (ortho, meta, para)7.2-7.4127-129
Pyridine C-2-~149
Pyridine C-3-~120
Pyridine C-4-~152
Pyridine C-5-~110
Pyridine C-6-~148
Benzyl C-ipso-~138
Benzyl C-ortho-~128
Benzyl C-meta-~129
Benzyl C-para-~127

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.gov

An HSQC experiment correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of which protons are bonded to which carbons. For this compound, this would confirm the assignments of the benzylic CH₂ protons to the corresponding carbon, as well as the pyridine ring protons to their respective carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration of the secondary amine, typically in the region of 3300-3500 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the aromatic rings (pyridine and phenyl) would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the benzyl methylene group would be observed in the 2850-2960 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration will give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the C-Cl bond may also be more prominent in the Raman spectrum compared to the IR spectrum. A detailed analysis of both IR and Raman spectra allows for a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 2: Key Predicted Vibrational Frequencies for this compound (Note: The following table is a predictive representation based on typical group frequencies. Actual experimental values may vary.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
N-H Stretch3300-3500IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2960IR, Raman
C=C/C=N Aromatic Ring Stretch1400-1600IR, Raman
N-H Bend1550-1650IR
C-N Stretch1250-1350IR
C-Cl Stretch600-800IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula, C₁₂H₁₁ClN₂. The high resolution of the instrument allows for the differentiation of the target compound from other species with the same nominal mass but different elemental compositions. The isotopic pattern observed in the mass spectrum, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), serves as an additional confirmation of the compound's identity.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

The crystal structure would also provide insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonding (e.g., involving the N-H group of the amine) and π-π stacking between the aromatic rings. nih.gov The analysis of the crystal packing is crucial for understanding the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table presents a hypothetical set of crystallographic parameters for illustrative purposes. Actual data would be obtained from experimental X-ray diffraction analysis.)

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)95.5
Volume (ų)1205
Z4
R-factor< 0.05

Computational and Theoretical Chemistry of N Benzyl 3 Chloropyridin 4 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules like N-benzyl-3-chloropyridin-4-amine. researchgate.netresearchgate.netnih.gov These methods provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.netnih.gov

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry, revealing the most stable arrangement of atoms. researchgate.netirjweb.com From this optimized structure, various electronic properties can be determined. irjweb.com

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, a narrow frontier orbital gap would indicate that charge transfer can readily occur within the molecule, suggesting high chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability.

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity. researchgate.net |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound dictates its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net These maps are invaluable for identifying the electrophilic and nucleophilic sites within the molecule. nih.govejosat.com.tr

In an MEP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and susceptible to nucleophilic attack. For this compound, the electronegative chlorine and nitrogen atoms are expected to be sites of negative potential, while the hydrogen atoms are likely to be regions of positive potential. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.netepstem.net By calculating the vibrational modes of the optimized molecular structure, researchers can assign the absorption bands observed in the experimental spectra to specific molecular vibrations, such as stretching, bending, and torsional motions of the chemical bonds. researchgate.net

DFT methods can predict the vibrational frequencies and their corresponding intensities. researchgate.net However, theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve the correlation with experimental data. ijcce.ac.ir This correlation provides a deeper understanding of the molecule's structural and bonding characteristics. epstem.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes. nih.govrsc.org By simulating the motion of atoms and molecules over time, MD can provide insights into the flexibility and accessible conformations of this compound. nih.govmdpi.com

These simulations can reveal how the molecule might change its shape in different environments, which is crucial for understanding its biological activity and interactions with other molecules. The results of MD simulations can help identify the most stable and frequently occurring conformations, which are often the biologically relevant ones. rsc.org

In Silico Prediction of Reactivity and Selectivity

In silico methods, which are computational approaches, can be used to predict the reactivity and selectivity of this compound in various chemical reactions. nih.gov By analyzing the electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and charge distribution, it is possible to forecast how the molecule will behave in a reaction. researchgate.net

For instance, the regions of high electron density identified from the MEP map are likely to be the sites of reaction with electrophiles. nih.gov Similarly, the distribution of frontier molecular orbitals can provide clues about the regioselectivity and stereoselectivity of reactions involving this compound. These predictions are valuable for designing synthetic routes and understanding reaction mechanisms. biosynth.com

Ligand-Protein Interaction Modeling for this compound Derivatives

Molecular docking and other ligand-protein interaction modeling techniques are essential for understanding the potential of this compound derivatives as therapeutic agents. nih.govphyschemres.org These methods predict the binding mode and affinity of a ligand to the active site of a target protein. nih.govphyschemres.org

By docking derivatives of this compound into the binding sites of various enzymes or receptors, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.govresearchgate.net This information is critical for structure-activity relationship (SAR) studies, where the goal is to design new compounds with improved potency and selectivity. nih.gov For example, derivatives of similar pyridine (B92270) compounds have been investigated as potential inhibitors for various kinases and other enzymes implicated in diseases like cancer. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-benzyl-2-chloropyridin-4-amine
N-benzyl-3-chloropyridin-2-amine biosynth.com
3,4-dichlorobenzyl group researchgate.net
4-chlorobenzyl group researchgate.net
3-chloropyrazine-2-carboxylic acid nih.gov
N-benzyl-3-(benzylamino)pyrazine-2-carboxamides nih.gov
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide nih.gov
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide nih.gov
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide nih.gov
(E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine researchgate.net
4-amino-N-benzyl piperidine (B6355638) researchgate.net
4-chloro benzaldehyde (B42025) researchgate.net
N-(pyridin-4-ylmethyl)aniline nih.gov
3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one epstem.net
N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine irjweb.com
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov
hydroxychloroquine nih.gov
benzyl (B1604629) N-[(4-chloropyridin-3-yl)amino]carbamate nih.gov
N-benzhydryl-3-chloropyridin-4-amine nih.gov
1-(4-chlorobenzhydryl) piperazine (B1678402) researchgate.net
N-benzhydrylpiperidin-4-amine researchgate.net

Structure Activity Relationship Sar and in Vitro Biological Investigations

Rational Design and Synthesis of N-benzyl-3-chloropyridin-4-amine Analogues for SAR

The exploration of the therapeutic potential of the N-benzyl-pyridinamine core relies on the strategic design and synthesis of a diverse library of analogues. These efforts allow for a systematic investigation of how structural modifications influence biological activity. Synthetic methodologies are chosen to facilitate the introduction of various substituents onto both the pyridine (B92270) and benzyl (B1604629) rings.

Common synthetic strategies include:

Amide Bond Formation and Nucleophilic Substitution : A prevalent method involves the reaction of an activated carboxylic acid derivative of a pyridine or pyrazine (B50134) ring with a substituted benzylamine (B48309). For example, a series of N-benzyl-3-chloropyrazine-2-carboxamides was prepared by first converting 3-chloropyrazine-2-carboxylic acid to its acyl chloride, which was then reacted with various benzylamines. researchgate.net This approach allows for diversity in the benzyl portion of the molecule.

Lewis Acid-Promoted Benzylation : An innovative approach utilizes Lewis acids like zinc bromide (ZnBr₂) to promote the benzylation of aminopyridines using benzylic alcohols. This method has been successful in preparing novel 4-(N-benzyl-N-methylamino)pyridine (BMAP) catalysts, overcoming challenges associated with traditional N-alkylation methods and allowing for the creation of complex structures with high yields. nih.gov

Uncatalyzed Amine Exchange : N-benzyl derivatives can also be synthesized through an uncatalyzed amine exchange reaction. For instance, substituted 3-anilinopropanamides have been converted to their N-benzyl derivatives by heating with benzylamine, demonstrating a straightforward method for introducing the benzyl group. bldpharm.com

These synthetic routes provide the necessary chemical tools to create a wide array of analogues, enabling detailed SAR studies by systematically altering specific structural features of the parent scaffold.

In Vitro Pharmacological Profiling Methodologies

To elucidate the biological potential of the this compound scaffold, its analogues are subjected to a range of in vitro assays to determine their interactions with specific biological targets and their effects on cellular processes.

Receptor Binding and Functional Assays (e.g., κ-opioid receptor (KOR) ligands, GPR52 agonists)

Analogues of this compound have been investigated for their ability to bind to and modulate G protein-coupled receptors (GPCRs), which are crucial targets for a wide range of diseases.

GPR52 Agonists : The orphan GPCR, GPR52, is an emerging target for central nervous system disorders. A series of 3-((4-benzylpyridin-2-yl)amino)benzamides were designed and evaluated as GPR52 agonists. Optimization of a lead compound led to the identification of potent agonists that showed a greater bias for G protein signaling over β-arrestin recruitment, which may lead to sustained receptor activation with reduced desensitization. bldpharm.com

κ-Opioid Receptor (KOR) Ligands : The KOR is a target for pain management. A novel benzenesulfonamide (B165840) derivative, which incorporates an N-benzyl group and a 3-chloro-substituted aromatic ring, was identified as a highly selective and potent KOR ligand. acs.org This finding highlights the importance of the N-benzyl and chloro-substituted aryl motifs for achieving high affinity and selectivity at this opioid receptor subtype.

Compound/ScaffoldTarget ReceptorAssay TypeKey Finding (Activity)
3-((4-Benzylpyridin-2-yl)amino)benzamide AnaloguesGPR52cAMP AccumulationIdentified potent, G protein-biased agonists. Compound 10a showed EC₅₀ = 100 nM. bldpharm.com
N'-benzyl-3-chloro-benzenesulfonamide Analogueκ-opioid receptor (KOR)Radioligand BindingDiscovered a novel, highly selective KOR agonist (Compound 23 ) with a Kᵢ of 7.9 nM. acs.org

Enzyme Inhibition Studies (e.g., falcipain-2, methionine aminopeptidase-1 (MetAP-1))

The N-benzyl-pyridinamine scaffold has also been explored for its potential to inhibit key enzymes involved in disease pathogenesis.

Methionine aminopeptidase-1 (MetAP-1) : MetAP-1 is a crucial enzyme for cell proliferation and is considered a target for anticancer drugs. A class of inhibitors based on a pyridinylpyrimidine core was identified through high-throughput screening. nih.govnih.gov Subsequent SAR studies revealed that a 5'-chloro substituent on the pyridine ring was favorable for potency against human MetAP-1 (HsMetAP1). The 2-(2-pyridinyl)-pyrimidine moiety was determined to be a key pharmacophore, likely due to its ability to chelate the cobalt ions in the enzyme's active site. nih.gov

Falcipain-2 : This cysteine protease from Plasmodium falciparum is a validated target for antimalarial drugs. nih.govnih.gov While direct inhibitors based on the this compound scaffold have not been reported, related heterocyclic structures such as pyrimidines and coumarin-linked pyrazolines have shown inhibitory activity against falcipain-2. researchgate.netnih.gov This suggests that the pyridinamine scaffold could be a viable starting point for designing novel falcipain-2 inhibitors.

Compound/ScaffoldTarget EnzymeKey Finding (Activity)
Pyridinylpyrimidine AnaloguesHuman MetAP-1Identified potent and selective inhibitors. A 5'-chloro substituent on the pyridine ring enhanced potency. nih.govnih.gov
Coumarin-pyrazoline derivative (C-14 )P. falciparum (in vitro)Showed antimalarial activity with an IC₅₀ of 4.21 µg/ml, potentially via falcipain-2 inhibition. nih.gov

Evaluation of Modulatory Effects on Cellular Pathways (e.g., cytotoxicity, anti-HIV activity)

The ultimate therapeutic value of these compounds is assessed in cell-based assays that measure their impact on complex biological pathways.

Anti-HIV Activity : Analogues featuring a pyridinone ring, such as 4-benzyl-3-dimethylaminopyridin-2(1H)-ones, have been identified as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). bldpharm.com SAR studies on this series involved modifying substituents at the C-3, C-5, and C-6 positions of the pyridinone ring to optimize activity against clinically relevant mutant strains of HIV-1. bldpharm.com

Cytotoxicity/Anticancer Activity : Many analogues designed as enzyme inhibitors or receptor modulators are evaluated for their cytotoxic effects against various cancer cell lines. For example, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline led to 5,6,7-trimethoxyflavan derivatives with broad-spectrum anticancer activity. sigmaaldrich.com These compounds were found to induce apoptosis and cell cycle arrest, demonstrating their potential as anticancer agents. sigmaaldrich.com

Compound/ScaffoldCellular EffectCell Line(s)Key Finding (Activity)
4-Benzyl-3-(N-methyl-N-(2-methoxyethyl))aminopyridin-2-one (Compound 62 )Anti-HIV ActivityHIV-1 infected cellsActive at sub-micromolar concentrations against multiple mutant HIV strains. bldpharm.com
5,6,7-Trimethoxyflavan derivative (Compound 8q )CytotoxicityVarious cancer cell linesShowed broad-spectrum anticancer activity, inducing apoptosis and cell cycle arrest. sigmaaldrich.com

Identification of Pharmacophores and Key Structural Motifs

Through the synthesis and biological testing of numerous analogues, key structural features essential for activity (pharmacophores) have been identified for the N-benzyl-pyridinamine scaffold and its derivatives.

The N-Benzyl Group : This moiety is a common feature across many active compounds, often fitting into a hydrophobic pocket in the target protein. Its orientation and substitution pattern can significantly influence binding affinity and selectivity.

The Chloropyridine Ring : The pyridine ring acts as a central scaffold. The nitrogen atom can serve as a hydrogen bond acceptor, while the chlorine atom at the 3-position can modulate the electronic properties of the ring and form specific interactions with the target. For MetAP-1 inhibitors, a 5'-chloro substituent on the pyridine ring was found to enhance potency. nih.gov

The Amine Linker : The exocyclic amine at the 4-position is a critical linker and a potential hydrogen bond donor. Substitutions on this nitrogen, as seen in the BMAP catalysts, can dramatically alter the molecule's properties and activity. nih.gov

Metal Chelating Motif : For metalloenzymes like MetAP-1, a specific arrangement of nitrogen atoms, such as the 2-(2-pyridinyl)-pyrimidine structure, is a crucial pharmacophore for coordinating with the metal ions in the active site. nih.gov

Lead Optimization Strategies Based on this compound Scaffold

Once a lead compound with promising activity is identified, lead optimization is performed to improve its potency, selectivity, and drug-like properties.

Structure-Based Design : For targets with known crystal structures, such as TYK2 kinase, structure-based design is a powerful tool. By analyzing how a 4-aminopyridine (B3432731) lead molecule binds, researchers can rationally design modifications, like adding specific chloro and fluorocyclopropylamide groups, to improve potency and selectivity against related kinases. nih.gov

Systematic Substituent Modification : A common strategy involves systematically altering substituents on the aromatic rings. In the development of GPR52 agonists, various substitutions were made on the benzyl ring and the benzamide (B126) portion to enhance potency and efficacy. bldpharm.com Similarly, for MetAP-1 inhibitors, extending the length of a side chain at the C4 position of the pyrimidine (B1678525) ring was found to be essential for achieving selectivity for the HsMetAP1 isoform over HsMetAP2. nih.gov

Scaffold Hopping : This strategy involves replacing the core scaffold with a structurally different one while retaining the key pharmacophoric elements. This can lead to compounds with novel intellectual property and improved properties. An example is the development of 5,6,7-trimethoxyflavan derivatives from an N-benzyl-3,4,5-trimethoxyaniline lead, which resulted in potent anticancer agents acting through a different mechanism. sigmaaldrich.com

These optimization strategies are crucial for transforming a promising chemical scaffold like this compound into a viable drug candidate.

Role of N Benzyl 3 Chloropyridin 4 Amine in Organic Transformations and Early Stage Drug Discovery

Application as a Key Building Block in Heterocyclic Synthesis

The primary application of N-benzyl-3-chloropyridin-4-amine is as a key starting material, or building block, in novel carbon-carbon bond-forming reactions. Research conducted at the Ontario Institute for Cancer Research's Drug Discovery Program has detailed its use in a unique rearrangement reaction.

In this synthetic pathway, this compound serves as the substrate in a reaction with acyl chlorides and a base like triethylamine. Instead of undergoing a simple N-acylation, the molecule facilitates a formal insertion of a two-carbon unit into its carbon-nitrogen bond. This process proceeds through a proposed intramolecular nucleophilic attack by an enol intermediate, leading to the cleavage of the original C-N bond and the formation of a new C-C bond. The result is a rearranged product, a pyridin-4-yl α-substituted acetamide, which is a synthetically demanding and previously unreported type of synthon.

The reaction demonstrates the role of this compound as a foundational component for accessing novel and complex heterocyclic structures that would be difficult to synthesize through other methods.

Table 1: Rearrangement Reaction of this compound

Reactant Reagents Product Reference

Intermediacy in the Synthesis of Pharmaceutically Relevant Compounds

This compound functions as a critical intermediate in the synthesis of pyridin-4-yl α-substituted acetamides. These products are described as synthetically useful synthons for creating more elaborate functionalized molecules. While the available literature does not trace the use of this intermediate to a specific, named pharmaceutical compound, its application within a cancer research institute's drug discovery program underscores its relevance to the pharmaceutical field.

The compound's role is to provide the necessary structural framework that, through a novel rearrangement, yields a more complex and functionalized molecule. This positions this compound as a key precursor, one step removed from molecules that could be further elaborated and screened for biological activity. The transformation it enables is a key step in a multi-stage process aimed at developing new molecules of potential therapeutic interest.

Contribution to New Chemical Entity (NCE) Development

The development of New Chemical Entities (NCEs) is the cornerstone of modern drug discovery, involving the design and synthesis of novel molecules with the potential for therapeutic application. This compound contributes directly to this process by enabling the synthesis of previously inaccessible molecular scaffolds.

The pyridin-4-yl α-substituted acetamides generated from the rearrangement of this compound are, by their nature, new chemical entities. The study that details this reaction represents a fundamental aspect of early-stage NCE development: the discovery of new synthetic methodologies to expand the accessible chemical space for drug discovery. By serving as the key to unlocking a novel class of compounds, this compound plays a direct role in the generation of molecular diversity, which is essential for identifying new drug leads.

Future Perspectives and Unexplored Research Avenues

The novel rearrangement reaction involving this compound opens several avenues for future research. The full scope and limitations of this transformation have yet to be completely explored. Future work could involve utilizing a wider array of acyl chlorides to generate a diverse library of pyridin-4-yl α-substituted acetamides, varying the substituents on both the pyridine (B92270) and benzyl (B1604629) moieties to fine-tune the products' properties.

A significant unexplored avenue is the systematic evaluation of the biological activities of the NCEs produced from this reaction. Given the context of the initial research in a cancer drug discovery program, screening these novel acetamides against various cancer cell lines would be a logical next step. Furthermore, these newly synthesized acetamides can themselves be used as more advanced building blocks for constructing even more complex heterocyclic systems, potentially leading to the discovery of compounds with potent and selective pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-3-chloropyridin-4-amine, and what key reaction parameters influence yield?

  • Methodological Answer : A common approach involves coupling 3-chloropyridin-4-amine with benzyl halides under basic conditions. For example, cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates nucleophilic substitution at the pyridine nitrogen. Reaction temperatures (e.g., 35°C) and stoichiometric ratios of amine to benzylating agent are critical for minimizing side products . Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyridine and benzyl groups) and verify substitution patterns. Discrepancies in peak splitting (e.g., para vs. ortho coupling) can confirm regioselectivity .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ expected at ~243.7 g/mol for C₁₂H₁₁ClN₂).
  • IR Spectroscopy : Detects N–H stretches (~3298 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for kinase inhibitors or antimicrobial agents. Its chloropyridine core enables halogen bonding with target proteins, while the benzyl group enhances lipophilicity for membrane penetration. Docking studies using software like AutoDock Vina can predict binding affinities to biological targets (e.g., bacterial enzymes or cancer-related kinases) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., CuBr) may accelerate coupling reactions, but ligand selection (e.g., 1,10-phenanthroline) must balance reactivity and byproduct formation .
  • Solvent Optimization : Replacing DMSO with acetonitrile or THF reduces viscosity, enhancing mixing efficiency in flow chemistry setups .
  • In-line Analytics : Use HPLC or LC-MS to monitor reaction progress and identify intermediates, enabling real-time adjustments .

Q. How should researchers address discrepancies in NMR data between theoretical predictions and experimental results?

  • Methodological Answer :

  • Dynamic Effects : Rotameric equilibria in the benzyl group can split peaks unexpectedly. Variable-temperature NMR (e.g., 25°C to 60°C) stabilizes conformers for clearer assignments .
  • Impurity Profiling : Compare experimental spectra with databases (e.g., SDBS) to identify residual solvents or unreacted starting materials .
  • DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts and validate assignments against experimental data .

Q. What strategies mitigate challenges in computational modeling of this compound’s bioactivity?

  • Methodological Answer :

  • Force Field Parameterization : Customize parameters for the chloropyridine moiety in MD simulations to improve binding pose accuracy .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., replacing Cl with F) on binding affinity to optimize lead compounds .
  • Docking Validation : Cross-validate results with crystallographic data from analogous compounds (e.g., PDB entries for pyridine-based inhibitors) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times across studies.
  • Metabolic Stability Tests : Use liver microsomes to assess if differences in activity stem from compound degradation .
  • SAR Analysis : Systematically vary substituents (e.g., benzyl vs. phenethyl groups) to isolate structural determinants of activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.